molecular formula C13H13ClN2O B11866252 4-(4-Chloroquinolin-2-yl)morpholine

4-(4-Chloroquinolin-2-yl)morpholine

Cat. No.: B11866252
M. Wt: 248.71 g/mol
InChI Key: SQSRFIQNKNHSFA-UHFFFAOYSA-N
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Description

4-(4-Chloroquinolin-2-yl)morpholine is a compound that belongs to the quinoline family, which is known for its wide range of pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloroquinolin-2-yl)morpholine typically involves a multi-step process starting from commercially available 4,7-dichloroquinoline. One common method includes the following steps :

    N-Oxidation Reaction: 4,7-dichloroquinoline is oxidized to form 4,7-dichloroquinoline-N-oxide.

    C2-Amide Formation Reaction: The N-oxide is then reacted to form a C2-amide derivative.

    C4 Substitution Reaction: Finally, a substitution reaction at the C4 position with morpholine yields this compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the described synthetic route can be scaled up for industrial applications, ensuring high yields and purity through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloroquinolin-2-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can modify the quinoline ring structure .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Chloroquinolin-2-yl)morpholine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interfere with cellular pathways involved in cell proliferation and survival, making it effective against cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chloroquinolin-2-yl)morpholine is unique due to its morpholine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and ability to interact with various biological targets, making it a valuable compound for drug development .

Properties

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

4-(4-chloroquinolin-2-yl)morpholine

InChI

InChI=1S/C13H13ClN2O/c14-11-9-13(16-5-7-17-8-6-16)15-12-4-2-1-3-10(11)12/h1-4,9H,5-8H2

InChI Key

SQSRFIQNKNHSFA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3C(=C2)Cl

Origin of Product

United States

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